(5E)-3-(3-CHLOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE
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Overview
Description
(5E)-3-(3-CHLOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorophenyl group, and an imidazolidinedione core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-CHLOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 2-fluorophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with glyoxal to yield the imidazolidinedione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3-CHLOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imidazolidinedione core to a more reduced form.
Substitution: Halogenation and nitration reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens (chlorine, bromine), nitric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups on the aromatic rings .
Scientific Research Applications
(5E)-3-(3-CHLOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-(3-CHLOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-3-(3-fluorophenyl)urea
- 3-(3-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile
- 1-(4-chlorophenyl)-3-(3-fluorophenyl)urea
Uniqueness
Compared to similar compounds, (5E)-3-(3-CHLOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE stands out due to its unique imidazolidinedione core and the presence of both chlorophenyl and fluorophenyl groups
Properties
Molecular Formula |
C20H13ClFN3O2 |
---|---|
Molecular Weight |
381.8g/mol |
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H13ClFN3O2/c21-13-5-3-6-15(11-13)25-19(26)17(23-20(25)27)12-14-7-4-10-24(14)18-9-2-1-8-16(18)22/h1-12H,(H,23,27)/b17-12+ |
InChI Key |
QHYMUOJAYQQDBM-SFQUDFHCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C=CC=C2/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)F |
SMILES |
C1=CC=C(C(=C1)N2C=CC=C2C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)F |
Origin of Product |
United States |
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